cis-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
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Acetic Acid
Carbonylation of Methanol: Acetic acid is industrially produced via the carbonylation of methanol. The process involves three steps
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(3S,4S)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one and (3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one
- These compounds can be synthesized through asymmetric synthesis involving organocatalytic addition reactions. For example, the addition of dithiomalonates to nitrostyrenes under specific conditions can yield these stereoisomers .
Industrial Production Methods
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Acetic Acid
- The Monsanto process, developed in the 1960s, is a widely used industrial method for producing acetic acid. It involves the rhodium-iodine catalyzed carbonylation of methanol .
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Pyrrolidinone Derivatives
- Industrial production methods for these derivatives are less common but can involve similar asymmetric synthesis techniques used in laboratory settings.
Chemical Reactions Analysis
Types of Reactions
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Acetic Acid
Oxidation: Acetic acid can be oxidized to carbon dioxide and water.
Reduction: It can be reduced to ethanol.
Substitution: Acetic acid can undergo nucleophilic substitution reactions to form esters and amides.
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Pyrrolidinone Derivatives
- These compounds can undergo various organic reactions, including nucleophilic addition and substitution reactions. The specific conditions and reagents depend on the desired products .
Common Reagents and Conditions
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Acetic Acid
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Pyrrolidinone Derivatives
Major Products Formed
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Acetic Acid
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Pyrrolidinone Derivatives
Scientific Research Applications
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Acetic Acid
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Plays a role in metabolic pathways.
Medicine: Used in the production of pharmaceuticals.
Industry: Used in the production of plastics, textiles, and food preservatives.
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Pyrrolidinone Derivatives
Chemistry: Used as intermediates in organic synthesis.
Medicine: Investigated for their pharmacological properties.
Mechanism of Action
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Acetic Acid
- Acetic acid acts as a weak acid, donating protons in aqueous solutions. It can also act as a nucleophile in organic reactions .
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Pyrrolidinone Derivatives
Comparison with Similar Compounds
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Acetic Acid
- Similar compounds include formic acid and propionic acid. Acetic acid is unique due to its widespread use and relatively low toxicity .
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Pyrrolidinone Derivatives
- Similar compounds include other amino-hydroxy pyrrolidinones. The specific stereochemistry of (3S,4S)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one and (3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one makes them unique in terms of their biological activity and potential applications .
Properties
IUPAC Name |
acetic acid;(3S,4S)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one;(3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H10N2O2.2C2H4O2/c2*1-3-2-7(9)5(8)4(3)6;2*1-2(3)4/h2*3-4,9H,2,6H2,1H3;2*1H3,(H,3,4)/t2*3-,4-;;/m10../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMZKMAYHKMNQE-FGCWDYKESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)C1N)O.CC1CN(C(=O)C1N)O.CC(=O)O.CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C(=O)[C@@H]1N)O.C[C@H]1CN(C(=O)[C@H]1N)O.CC(=O)O.CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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